![molecular formula C16H12Cl2N4 B2743177 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone CAS No. 338413-97-1](/img/structure/B2743177.png)
3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone
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Overview
Description
3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone is a compound which is used in various scientific research applications and has been studied for its biochemical and physiological effects. It is a pyrazolone derivative which has been synthetically prepared and is used as a starting material in the synthesis of a number of other compounds.
Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazoles, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15, derived from our target compound, displayed significant inhibition against Plasmodium berghei in vivo. These findings highlight their potential as antimalarial agents .
Antileishmanial Activity
Antimalarial Potential
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these organisms, disrupting their normal functions and leading to their elimination .
Mode of Action
The compound exerts its action by inhibiting the growth of Leishmania aethiopica and Plasmodium berghei . It has been found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death . Given its potent antileishmanial and antimalarial activities, it is likely that the compound disrupts essential metabolic processes in these organisms .
Result of Action
The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei , thereby alleviating the symptoms of leishmaniasis and malaria . In particular, the compound has been found to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
properties
IUPAC Name |
(3,5-dichlorophenyl)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4/c1-10-2-4-11(5-3-10)16-15(9-19-22-16)21-20-14-7-12(17)6-13(18)8-14/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIACTJKLMCCBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone |
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